molecular formula C18H15F2NO3 B2713110 N-[3-(1-BENZOFURAN-2-YL)-3-HYDROXYPROPYL]-3,4-DIFLUOROBENZAMIDE CAS No. 1448065-23-3

N-[3-(1-BENZOFURAN-2-YL)-3-HYDROXYPROPYL]-3,4-DIFLUOROBENZAMIDE

Cat. No.: B2713110
CAS No.: 1448065-23-3
M. Wt: 331.319
InChI Key: ZNTMSQQTQUXMRS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[3-(1-BENZOFURAN-2-YL)-3-HYDROXYPROPYL]-3,4-DIFLUOROBENZAMIDE is a synthetic organic compound that features a benzofuran moiety, a hydroxypropyl group, and a difluorobenzamide structure. Compounds containing benzofuran are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Mechanism of Action

Target of Action

Benzofuran derivatives, a class to which this compound belongs, have been shown to exhibit a wide range of biological activities, suggesting they interact with multiple targets .

Mode of Action

Benzofuran derivatives have been reported to exhibit anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . This suggests that the compound may interact with its targets in a way that modulates these biological processes.

Biochemical Pathways

Given the broad biological activities of benzofuran derivatives , it can be inferred that this compound may influence a variety of biochemical pathways.

Pharmacokinetics

Benzofuran derivatives have been noted for their improved bioavailability, which suggests that this compound may also exhibit favorable pharmacokinetic properties .

Result of Action

Benzofuran derivatives have been reported to exhibit anti-tumor, antibacterial, anti-oxidative, and anti-viral activities , suggesting that this compound may have similar effects at the molecular and cellular level.

Action Environment

The broad range of biological activities exhibited by benzofuran derivatives suggests that they may be robust to a variety of environmental conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(1-BENZOFURAN-2-YL)-3-HYDROXYPROPYL]-3,4-DIFLUOROBENZAMIDE typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-[3-(1-BENZOFURAN-2-YL)-3-HYDROXYPROPYL]-3,4-DIFLUOROBENZAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: PCC in dichloromethane (DCM) at room temperature.

    Reduction: LiAlH4 in ether at low temperatures.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as potassium carbonate (K2CO3) in a polar aprotic solvent like DMF (Dimethylformamide).

Major Products

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an amine.

    Substitution: Formation of substituted benzofuran derivatives.

Scientific Research Applications

N-[3-(1-BENZOFURAN-2-YL)-3-HYDROXYPROPYL]-3,4-DIFLUOROBENZAMIDE has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-(1-BENZOFURAN-2-YL)-3-HYDROXYPROPYL]-3,4-DIFLUOROBENZAMIDE is unique due to the presence of both the hydroxypropyl and difluorobenzamide groups, which may confer distinct biological activities and chemical reactivity compared to other benzofuran derivatives.

Properties

IUPAC Name

N-[3-(1-benzofuran-2-yl)-3-hydroxypropyl]-3,4-difluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15F2NO3/c19-13-6-5-12(9-14(13)20)18(23)21-8-7-15(22)17-10-11-3-1-2-4-16(11)24-17/h1-6,9-10,15,22H,7-8H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNTMSQQTQUXMRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(O2)C(CCNC(=O)C3=CC(=C(C=C3)F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15F2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.